1,6-Dichlorohexane
Description
Properties
IUPAC Name |
1,6-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISMSJCKCDOPU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Record name | 1,6-DICHLOROHEXANE | |
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DSSTOX Substance ID |
DTXSID9044409 | |
| Record name | 1,6-Dichlorohexane | |
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Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,6-dichlorohexane is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [CAMEO] Clear slightly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,6-DICHLOROHEXANE | |
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| Record name | Hexane, 1,6-dichloro- | |
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| Record name | 1,6-Dichlorohexane | |
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Flash Point |
165 °F (USCG, 1999) | |
| Record name | 1,6-DICHLOROHEXANE | |
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Density |
1.068 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 1,6-DICHLOROHEXANE | |
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CAS No. |
2163-00-0 | |
| Record name | 1,6-DICHLOROHEXANE | |
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| Record name | 1,6-Dichlorohexane | |
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| Record name | 1,6-Dichlorohexane | |
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| Record name | Hexane, 1,6-dichloro- | |
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| Record name | 1,6-dichlorohexane | |
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Preparation Methods
Catalytic System and Reaction Mechanism
Ammonium chloride (NH₄Cl) serves as the primary catalyst, accelerating the substitution of hydroxyl groups with chlorine atoms. The reaction proceeds via a two-step nucleophilic substitution (SN2 mechanism):
-
Protonation of the hydroxyl group by HCl, forming a better leaving group (H₂O).
-
Displacement of water by chloride ion, yielding this compound.
The catalytic role of NH₄Cl is twofold:
Optimized Reaction Conditions
Key parameters from patented protocols include:
A representative procedure from CN112341309B involves:
-
Charging a 1000 mL reactor with 500 g 1,6-hexanediol, 5 g NH₄Cl, and 400 g H₂O.
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Heating to 50°C under stirring while introducing HCl gas until the solution turns milky.
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Raising the temperature to 110°C for reflux, facilitating phase separation via an oil-water separator.
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Collecting the upper organic layer (this compound) after 3 hours.
This method achieves 96% yield and 99.6% purity (HPLC).
Solvent and Process Innovations
Role of Water as a Green Solvent
Water is employed as a reaction medium for multiple advantages:
Continuous vs. Batch Processing
Batch processes dominate due to simplicity, but continuous systems are emerging:
-
Oil-Water Separator Integration : Enhances product isolation efficiency by immediately removing this compound from the reaction zone, preventing reverse reactions.
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Scalability : The described batch method has been validated at pilot scales (e.g., 400–500 g diol per batch).
Alternative Synthetic Routes
While hydrochlorination is predominant, exploratory methods include:
Halogen Exchange Reactions
6-Chlorohexanol (CAS 2009-83-8), a potential intermediate, can be synthesized from 1,6-hexanediol using cyanuric chloride (C₃N₃Cl₃) in DMF at -5–0°C. However, this route is less efficient for this compound due to:
-
Lower Selectivity : Competitive formation of mono- and tri-chlorinated byproducts.
Quality Control and Analytical Methods
Purity Assessment
Thermodynamic Data
Standard Gibbs energy of transfer (ΔGₜᵣ°), partition coefficients (log P), and diffusion coefficients (Dₐq) for this compound in biphasic systems have been characterized electrochemically:
| Parameter | Value |
|---|---|
| ΔGₜᵣ° (kJ/mol) | 30.6 (DCF⁻ transfer) |
| log P (1,6-DCH/water) | -5.36 (ionized species) |
| Dₐq (cm²/s) | 4.18 × 10⁻⁶ |
Industrial and Environmental Considerations
Scalability and Cost Efficiency
Chemical Reactions Analysis
1,6-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: While this compound itself is relatively stable, it can participate in oxidation or reduction reactions under specific conditions. For instance, it can be reduced to hexane using strong reducing agents.
Cross-Linking Reactions: this compound can act as a cross-linker in polymerization reactions, forming networks with other monomers.
Scientific Research Applications
Analytical Chemistry
1,6-Dichlorohexane serves as a solvent in electrochemical studies, particularly in the investigation of ion transfer processes across liquid-liquid interfaces. Its lower permittivity and wider potential window compared to other solvents make it suitable for studying the thermodynamic parameters of ionic species transfer.
Case Study: Ion Transfer Studies
- Objective: To determine the standard Gibbs energy of transferred ionic species using this compound.
- Methodology: Voltammetric studies were conducted at the water/1,6-Dichlorohexane interface.
- Findings: The diffusion coefficient of transferred ions was measured, revealing significant insights into the partition coefficients of various drugs, such as diclofenac and dibucaine .
| Parameter | Value |
|---|---|
| Diffusion Coefficient | for diclofenac |
| Standard Transfer Potential | for TMA+ |
Environmental Science
In environmental applications, this compound has been studied for its role in bioremediation processes. Certain strains of bacteria can degrade this compound, making it a target for bioremediation strategies aimed at cleaning up contaminated sites.
Case Study: Biodegradation
- Organism: A strain of Acinetobacter sp. was isolated from activated sludge capable of degrading this compound.
- Results: This strain demonstrated effective growth using this compound as a sole carbon source and quantitatively released chloride ions during degradation .
Biochemical Research
In biochemical studies, this compound has been utilized to investigate cellular mechanisms. It affects the permeability of nuclear pore complexes (NPCs), thereby influencing nuclear transport.
Case Study: Nuclear Transport Mechanism
- Objective: To assess the impact of this compound on nuclear transport in live cells.
- Methodology: Cells were treated with varying concentrations of this compound to observe changes in nuclear transport receptor localization.
- Findings: Exposure to 5% this compound resulted in increased permeability of NPCs without significantly affecting cell viability or ATP levels .
Material Science
In material science applications, this compound has been explored for its effects on fluorescence properties in organic materials. It enhances fluorescence emissions when used as an underlayer for certain organic compounds.
Case Study: Fluorescence Enhancement
- Materials Used: Biphenyl and naphthalene were studied in conjunction with this compound.
- Results: The presence of this compound significantly increased fluorescence intensity from traps for biphenyl and naphthalene at specific temperatures .
| Material | Fluorescence Intensity Change |
|---|---|
| Biphenyl | Increased by nearly 2x |
| Naphthalene | Enhanced trap emission |
Mechanism of Action
The mechanism of action of 1,6-dichlorohexane primarily involves its reactivity as a bifunctional alkylating agent. The chlorine atoms can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This property is exploited in polymer chemistry to create cross-linked networks .
Comparison with Similar Compounds
Table 1: Physical Properties of Dichloroalkanes
Table 2: Market Segmentation by Application (2023)
| Application | This compound | 1,4-Dichlorobutane | 1,2-Dichloroethane |
|---|---|---|---|
| Polymers | 45% | 15% | <5% |
| Pharmaceuticals | 30% | 10% | <5% |
| Solvents | 15% | 60% | 85% |
| Agrochemicals | 10% | 15% | 10% |
- Polymer Industry: this compound’s bifunctional structure enables its use as a monomer for nylon derivatives and polyurethane elastomers, unlike shorter-chain analogs .
- Pharmaceuticals : Its role in synthesizing antineoplastic agents and antifungal compounds is unique due to its symmetrical reactivity, which simplifies purification steps compared to 1,4-dichlorobutane .
Research Findings and Innovations
- Synthetic Efficiency: Recent advancements in catalytic chlorination have reduced byproduct formation in this compound production, achieving yields >95% at BASF and Ningbo Inno Pharmchem .
- Material Science : Hypercrosslinked polymers synthesized using this compound exhibit superior porosity and mechanical strength compared to those derived from 1,4-dichlorobutane, enabling applications in gas storage .
Market Outlook and Challenges
The this compound market faces competition from bio-based alternatives but remains dominant in high-value applications. Key challenges include optimizing eco-friendly production methods and addressing regulatory pressures on chlorinated solvents . Strategic investments by companies like Evonik Degussa and Zouping Mingxing Chemical in R&D and Asia-Pacific expansions are expected to sustain growth through 2030 .
Biological Activity
1,6-Dichlorohexane (DCH) is a chlorinated hydrocarbon with various applications in organic synthesis and as an intermediate in chemical production. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the biological effects of this compound, focusing on its interactions with biological systems, toxicity, and potential applications.
This compound is a colorless liquid with a molecular formula of C₆H₁₂Cl₂. It is primarily used as a solvent and reagent in organic chemistry. Its lipophilic nature allows it to partition into biological membranes, which can influence its biological activity.
Toxicity and Safety Profile
This compound has been studied for its toxicological effects. Acute exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. Chronic exposure poses risks of liver and kidney damage due to its metabolic byproducts. The compound's toxicity is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.
- Acute Toxicity : Studies indicate that DCH can cause central nervous system depression and respiratory distress in high concentrations.
- Chronic Effects : Long-term exposure may lead to hepatotoxicity and nephrotoxicity, as evidenced by elevated liver enzymes in animal studies.
Cellular Mechanisms
Research has shown that this compound interacts with mitochondrial functions. A study highlighted its role in altering mitochondrial bioenergetics, affecting the proton electrochemical gradient () crucial for ATP production. The compound demonstrated dose-dependent effects on respiratory control ratios (RCR) and ADP/O ratios in energized mitochondria:
| Concentration (μM) | RCR Control | RCR DCH | ADP/O Control | ADP/O DCH |
|---|---|---|---|---|
| 2.5 | 7.3 ± 0.6 | 4.9 ± 0.6* | 2.6 ± 0.1 | 2.5 ± 0.2 |
| 5 | 4.1 ± 0.3 | 4.7 ± 0.3 | 1.5 ± 0.1 | 1.7 ± 0.1 |
| 10 | 3.0 ± 0.3* | 2.8 ± 0.3** | - | - |
*Statistical significance indicated (*P < 0.05, **P < 0.01) .
Antioxidant Activity
Interestingly, studies have also explored the use of DCH as a medium for assessing antioxidant activities of various compounds due to its unique interface properties with water:
- Electrochemical Studies : DCH was used to evaluate the transfer potentials of antioxidants from aqueous solutions, revealing its role in enhancing the effectiveness of certain antioxidant compounds .
Environmental Impact
A study investigated the effects of DCH on fluorescence emissions from biphenyl and naphthalene traps, demonstrating that DCH enhances fluorescence intensity when used as an underlayer in thin films:
- Fluorescence Enhancement : The presence of DCH increased the emission peaks significantly at specific temperatures, indicating potential applications in material science .
Pharmacological Applications
Although primarily recognized for its toxicity, there is ongoing research into utilizing chlorinated compounds like DCH in drug delivery systems due to their lipophilicity:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the heat capacity of 1,6-dichlorohexane, and how do discrepancies in reported values arise?
- Methodology : Use adiabatic calorimetry or differential scanning calorimetry (DSC) for precise measurements. Reported discrepancies (e.g., ±0.15% error in data from 2003GOR/TKA vs. 1985LAI/GRO) often stem from differences in sample purity (≥99.5% required) or calibration protocols (e.g., FSIT vs. chromometric methods) .
- Data Analysis : Compare regression polynomial parameters (e.g., coefficients , ) across studies to identify systematic errors in temperature ranges (283.1–353.1 K) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Use fume hoods to avoid inhalation (GHS Category 4: flammable liquid).
- Wear nitrile gloves and goggles to prevent skin/eye irritation (GHS Category 2/2A) .
- Store in ventilated, cool environments (≤25°C) away from strong bases to prevent hazardous reactions .
Q. What are the critical physicochemical properties of this compound relevant to synthetic chemistry?
- Key Properties :
- Boiling point: 87–90°C at 15 mmHg; density: 1.068 g/mL (25°C) .
- Solubility: Insoluble in water; miscible with ethanol, ether, and benzene .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for this compound across different studies?
- Approach :
- Conduct sensitivity analyses using deviation plots (e.g., Fig. 42 in Zábranský et al., 2010) to assess measurement outliers .
- Validate purity via gas chromatography (GC) and NMR to rule out impurities (e.g., isomers like 1,2-dichlorohexane) .
Q. What advanced electrochemical applications exploit the this compound | water interface?
- Experimental Design : Use voltammetry to study ion-transfer kinetics at the 1,6-DCH | water interface. Key advantages include a wider potential window compared to 1,2-DCE or nitrobenzene .
- Data Interpretation : Analyze midpoint potentials for ion-transfer reactions (e.g., tetraalkylammonium ions) to derive Gibbs energy changes .
Q. How does this compound’s environmental toxicity influence experimental waste management?
- Risk Assessment : Classified as acutely toxic to aquatic organisms (EC50 < 10 mg/L). Use closed-loop systems to minimize discharge .
- Mitigation : Degrade residues via hydrolysis under alkaline conditions (pH > 10) to form less toxic hexanediol derivatives .
Q. What statistical frameworks are optimal for analyzing heat capacity datasets with high variability?
- Methodology :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Use uncertainty quantification (e.g., ) to assess data reliability in regression models .
Methodological Guidelines
- Data Reproducibility : Document calorimeter calibration protocols (e.g., FSIT vs. chromometric methods) and purity thresholds (≥99.5%) to ensure consistency .
- Ethical Compliance : Adhere to GHS and UN transport guidelines (Class 9 hazardous substance) for safe disposal and international collaboration .
- Interdisciplinary Collaboration : Involve statisticians for regression analysis and material scientists for polymer applications to enhance methodological rigor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
